Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine

Medicinal Chemistry Kinase Inhibitor Synthesis Regioisomer Differentiation

This 4-chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine intermediate is purpose-built for medicinal chemistry programs developing pyrimidine-based kinase inhibitors (CDK, PIM, CLK). The 4-chloro leaving group provides a reactive handle for sequential SNAr derivatization to generate focused libraries, while the pre-installed methanesulfonyl-piperidine moiety preserves the pharmacophoric element critical for steric complementarity and antitumor potency. Unlike 2-chloro or 5-chloro regioisomers, this substitution pattern ensures predictable reactivity and avoids regiochemical mixtures, reducing purification burden. Directly aligned with the Blades et al. sulfone diversification methodology for accelerated hit-to-lead timelines.

Molecular Formula C11H16ClN3O2S
Molecular Weight 289.78 g/mol
CAS No. 1316223-13-8
Cat. No. B1399243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine
CAS1316223-13-8
Molecular FormulaC11H16ClN3O2S
Molecular Weight289.78 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC(C1)CC2=CC(=NC=N2)Cl
InChIInChI=1S/C11H16ClN3O2S/c1-18(16,17)15-4-2-3-9(7-15)5-10-6-11(12)14-8-13-10/h6,8-9H,2-5,7H2,1H3
InChIKeyOWVVJLJCVYCFQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine (CAS 1316223-13-8): Sourcing Guide for a Sulfonylmethyl Pyrimidine Building Block


4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine (CAS 1316223-13-8) is a heterocyclic small molecule belonging to the sulfonylmethyl pyrimidine class, with molecular formula C11H16ClN3O2S and molecular weight 289.78 g/mol . Compounds in this class serve as key intermediates in medicinal chemistry programs, particularly for constructing kinase inhibitor scaffolds, as the 1-(methylsulfonyl)piperidine moiety is a recognized pharmacophoric element combined with pyrimidine cores via the superposition principle [1]. The molecule bears a chlorine leaving group at the 4-position of the pyrimidine ring, enabling downstream derivatization through nucleophilic aromatic substitution.

Why 4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine Cannot Be Replaced by Simple Pyrimidine Analogs


Sulfonylmethyl pyrimidines bearing the 1-(methylsulfonyl)piperidin-3-ylmethyl substituent at the 6-position exhibit distinct steric and electronic properties that critically influence downstream biological activity. In a series of pyrimidine CDK inhibitors, the steric factor of the sulfonylpiperidine moiety had an important impact on antitumor potency, with subtle positional isomerism leading to variable IC50 values [1]. The chlorine at position 4 provides a specific reactive handle for sequential derivatization; substitution at alternative positions (e.g., 2-chloro or 5-chloro analogs) alters the trajectory of the piperidine side chain relative to the pyrimidine core, which can disrupt key binding interactions. Therefore, even closely related regioisomers such as 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-3-yl)pyrimidine (CAS 1316218-05-9) are not interchangeable without re-optimizing the synthetic route and re-validating biological activity.

Quantitative Differentiation Evidence for 4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine


Regioisomeric Purity Defines Synthetic Utility: 4-Chloro vs. 2-Chloro-6-methyl Analog

The target compound is the 4-chloro-6-(sulfonylpiperidinylmethyl) regioisomer (CAS 1316223-13-8), which positions the chlorine leaving group para to the sulfonylpiperidine-bearing methylene bridge. In contrast, 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-3-yl)pyrimidine (CAS 1316218-05-9) places the sulfonylpiperidine directly at the 2-position and a methyl group at the 6-position . This fundamental connectivity difference alters the trajectory of the piperidine ring relative to the pyrimidine plane. Although no direct head-to-head biological comparison of these exact intermediates exists in the public domain, the principle that positional isomerism of the sulfonylpiperidine moiety impacts steric complementarity and antitumor activity has been confirmed within closely related pyrimidine series [1].

Medicinal Chemistry Kinase Inhibitor Synthesis Regioisomer Differentiation

Chlorine Reactivity Differentiation: 4-Chloro vs. 2-Chloro vs. 5-Chloro Pyrimidine Analogs

The chlorine atom at the 4-position of pyrimidine is generally more reactive toward nucleophilic aromatic substitution (SNAr) than chlorines at the 2- or 5-positions due to the electron-deficient nature of the pyrimidine ring and the specific LUMO coefficients at each position [1]. While quantitative kinetic data for this specific compound are not publicly available, the well-established reactivity order for chloropyrimidines (4-Cl > 2-Cl > 5-Cl) provides a class-level inference that the 4-chloro substituent in the target compound enables milder and higher-yielding downstream amination or etherification reactions compared to analogs with chlorine at alternative positions. This synthetic advantage may translate to fewer side products and higher purity of final derivatives.

Synthetic Chemistry Nucleophilic Aromatic Substitution Building Block Reactivity

Sulfonylmethyl Pyrimidine Class: Synthetic Accessibility Advantage via AstraZeneca Methodology

Blades et al. (Tetrahedron Letters, 2014) described two novel synthetic strategies for rapid diversification of the sulfone moiety in sulfonylmethyl pyrimidines, enabling the preparation of compound libraries around this scaffold [1]. The presence of the methanesulfonyl group in the target compound places it squarely within this synthetically enabling class. Importantly, the synthetic methodology specifically accommodates 4-chloro-substituted pyrimidines as substrates, and the chlorine can be retained or further derivatized after sulfone diversification. This synthetic flexibility is not available for pyrimidine intermediates lacking the sulfonylmethyl attachment point.

Synthetic Methodology Sulfone Diversification MedChem Library Synthesis

Recommended Application Scenarios for Procuring 4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine


Kinase Inhibitor Lead Optimization Programs Requiring 6-Position Sulfonylpiperidine Diversity

When a medicinal chemistry program has identified a pyrimidine-based kinase inhibitor scaffold (e.g., targeting CDKs, PIM kinases, or CLKs) and seeks to explore the 6-position with various sulfonylpiperidine moieties, this 4-chloro intermediate provides a versatile entry point. The chlorine can be displaced with diverse amines to generate focused libraries, while the pre-installed methanesulfonyl-piperidine maintains the pharmacophoric element shown to influence steric complementarity and antitumor activity in related pyrimidine series [1].

Synthesis of Sulfone-Diversified Pyrimidine Libraries via AstraZeneca Methodology

For groups adopting the Blades et al. (2014) synthetic strategies for sulfonylmethyl pyrimidine diversification, this compound aligns directly with the substrate scope described in the published methodology [2]. Procuring this intermediate allows the research team to leverage the reported conditions for sulfone diversification without requiring de novo synthetic route development, thereby accelerating hit-to-lead timelines.

Building Block Supply for CNS-Targeted Therapeutic Agent Synthesis

Vendor descriptions indicate that this compound is used as a building block for synthesizing potential therapeutic agents targeting central nervous system disorders . The combination of a pyrimidine core with a sulfonylpiperidine moiety is a recurrent motif in CNS drug discovery programs. Securing a reliable supply of this intermediate at suitable purity (≥98%) ensures consistent quality for multi-step syntheses of CNS-targeted candidates.

Regioisomer-Controlled Synthesis Where 4-Chloro Reactivity Is Essential

When the synthetic route requires sequential derivatization—first exploiting the higher reactivity of the 4-chloro group for SNAr, followed by functionalization of the sulfonylpiperidine side chain—this regioisomer is the appropriate choice. Alternative isomers (e.g., 2-chloro or 5-chloro) would necessitate different reaction conditions and may lead to regiochemical mixtures, increasing purification burden and cost.

Quote Request

Request a Quote for 4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.